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Compound of Interest

Compound Name: S-tert-Leucine N-methylamide

Cat. No.: B1584154

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of S-tert-Leucine N-
methylamide derivatives in two prominent areas of biomedical research: as potential antiviral
agents against SARS-CoV-2 and as anticancer therapeutics targeting aminopeptidase N. This
document includes summaries of quantitative data, detailed experimental protocols for key
assays, and visualizations of relevant pathways and workflows.

Application 1: Inhibition of SARS-CoV-2 3CL
Protease

Derivatives of S-tert-Leucine N-methylamide are valuable scaffolds in the design of inhibitors
targeting the SARS-CoV-2 3CL protease (3CLpro), an enzyme essential for viral replication. By
mimicking the natural substrate of 3CLpro, these peptidomimetic inhibitors can covalently bind

to the active site of the enzyme, thereby blocking its function and halting the viral life cycle.

Quantitative Data: In Vitro Efficacy of Peptidomimetic
3CLpro Inhibitors

The following table summarizes the in vitro inhibitory and antiviral activities of representative
peptidomimetic compounds incorporating an N-Boc-L-tert-leucine moiety.
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Compound ID 3CLpro IC50 (nM)[1] Antiviral EC50 (nM)[1]
la 18.06 313.0
2b 22.42 170.2

Experimental Protocols

1. SARS-CoV-2 3CLpro Inhibition Assay (Fluorogenic)
This protocol details the in vitro assessment of 3CLpro inhibition using a fluorogenic substrate.
e Materials:

o Recombinant SARS-CoV-2 3CLpro

[¢]

Fluorogenic 3CLpro substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)

o

Assay Buffer: Prepare a DTT-containing buffer as required for the assay.

o

Test compounds (S-tert-Leucine N-methylamide derivatives) dissolved in DMSO

[¢]

96-well black microplates

[¢]

Fluorescence plate reader

e Procedure:

o

Prepare serial dilutions of the test compounds in Assay Buffer.

[¢]

In a 96-well plate, add the diluted test compounds to the appropriate wells. Include
positive controls (no inhibitor) and negative controls (no enzyme).

Add the diluted 3CLpro enzyme solution to all wells except the negative control.

[¢]

Pre-incubate the plate at room temperature for 30 minutes with gentle agitation to allow

[¢]

the inhibitor to bind to the enzyme.

Initiate the enzymatic reaction by adding the 3CLpro substrate solution to all wells.

[¢]
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o Immediately measure the fluorescence intensity kinetically at an excitation wavelength of
360 nm and an emission wavelength of 460 nm for 1 hour at room temperature.

o The rate of reaction is determined from the linear portion of the kinetic curve.

o Calculate the percent inhibition for each compound concentration and determine the 1C50
value by fitting the data to a dose-response curve.[2]

2. Cell-Based Antiviral Activity Assay

This protocol describes the evaluation of the antiviral efficacy of test compounds in a cellular
context.

o Materials:
o Vero E6 cells
o SARS-CoV-2 viral stock

o Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS)
and antibiotics

o Test compounds

o 96-well cell culture plates

o MTT or Crystal Violet for cell viability/cytopathic effect (CPE) assessment
o Microplate reader

e Procedure:

[¢]

Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed.

[¢]

Prepare serial dilutions of the test compounds in infection media (DMEM with 2% FBS).

[e]

Remove the growth medium from the cells and add the diluted test compounds.
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o Infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI). Include virus-
only controls and uninfected cell controls.

o Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator, until significant CPE is
observed in the virus control wells.

o Assess the antiviral activity by quantifying the inhibition of viral-induced CPE using either
an MTT assay (for cell viability) or Crystal Violet staining (to visualize cell monolayers).

o Measure the absorbance at the appropriate wavelength using a microplate reader.

o Calculate the percent protection for each compound concentration and determine the
EC50 value.[3][4]
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Caption: Inhibition of SARS-CoV-2 3CL Protease by S-tert-Leucine Derivatives.

Application 2: Inhibition of Aminopeptidase N for
Cancer Therapy

S-tert-Leucine N-methylamide derivatives, particularly in the form of ureido derivatives, have
been investigated as inhibitors of Aminopeptidase N (APN/CD13). APN is a cell-surface
metalloprotease that is overexpressed in various cancers and plays a crucial role in tumor
angiogenesis, invasion, and metastasis. Inhibition of APN can disrupt these processes, making
it a promising target for anticancer drug development.

Quantitative Data: In Vitro Efficacy of Leucine Ureido
Derivatives against Aminopeptidase N

The following table presents the in vitro inhibitory activity of a representative leucine ureido
derivative against porcine kidney aminopeptidase N.

Compound ID APN IC50 (pM)
13v 0.089 + 0.007
Bestatin (Control) 9.4+£0.5

Experimental Protocols

1. Aminopeptidase N (APN) Enzymatic Assay

This protocol outlines the determination of the inhibitory activity of test compounds against
APN.

e Materials:
o Porcine kidney aminopeptidase N (APN)
o L-Leucine-p-nitroanilide (substrate)

o TRIS-HCI buffer (pH 7.5)
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o Test compounds dissolved in DMSO

o 96-well plates

o Spectrophotometer

e Procedure:

o Prepare serial dilutions of the test compounds in TRIS-HCI buffer.

o In a 96-well plate, add the diluted test compounds, APN enzyme solution, and buffer.
Include positive (no inhibitor) and negative (no enzyme) controls.

o Pre-incubate the plate at 37°C for 10 minutes.

o Initiate the reaction by adding the L-Leucine-p-nitroanilide substrate solution.

o Measure the absorbance at 405 nm kinetically for 30 minutes at 37°C. The absorbance
increases as the substrate is hydrolyzed to p-nitroaniline.

o Determine the rate of reaction from the linear portion of the kinetic curve.

o Calculate the percent inhibition for each compound concentration and determine the 1C50
value.[5]

2. HUVEC Tube Formation Assay (Anti-Angiogenesis)

This in vitro assay assesses the anti-angiogenic potential of the test compounds.

o Materials:

o Human Umbilical Vein Endothelial Cells (HUVECS)

o Endothelial Cell Growth Medium (EGM-2)

o Matrigel Basement Membrane Matrix

o Test compounds
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o 96-well plates

o Inverted microscope with imaging capabilities

e Procedure:

o Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at
37°C for 30 minutes.

o Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of the
test compound.

o Seed the HUVEC suspension onto the solidified Matrigel.
o Incubate the plate at 37°C in a 5% CO2 incubator for 4-16 hours.

o Observe and photograph the formation of capillary-like tube structures using an inverted
microscope.

o Quantify the anti-angiogenic effect by measuring parameters such as the total tube length,
number of junctions, and number of loops using image analysis software.[1][6]

3. Rat Aortic Ring Assay (Ex Vivo Anti-Angiogenesis)
This ex vivo assay provides a more complex model of angiogenesis.
e Materials:

o Thoracic aortas from rats

o Serum-free culture medium

o Collagen or Matrigel

o Test compounds

o 24-well plates

o Dissecting microscope and surgical tools
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e Procedure:

o

Aseptically dissect the thoracic aorta from a rat and clean it of surrounding tissue.

o Cross-section the aorta into 1-2 mm thick rings.

o Embed the aortic rings in a layer of collagen or Matrigel in a 24-well plate.

o Add culture medium containing different concentrations of the test compound to each well.

o Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, changing the medium
every 2-3 days.

o Monitor the outgrowth of microvessels from the aortic rings daily using a microscope.

[¢]

Quantify the angiogenic response by measuring the length and density of the sprouting
microvessels.[7][8]

4. In Vitro Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of the test compounds to inhibit cancer cell invasion.
e Materials:

o Cancer cell line (e.g., HT-1080)

o Serum-free and serum-containing medium

o Transwell inserts with a porous membrane (e.g., 8 um pores)

o Matrigel

o Test compounds

o 24-well plates

o Cotton swabs

o Staining solution (e.g., Crystal Violet)
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e Procedure:

o

Coat the upper surface of the transwell inserts with a thin layer of Matrigel to mimic the
extracellular matrix.

o Harvest cancer cells and resuspend them in serum-free medium containing the test
compound at various concentrations.

o Add the cell suspension to the upper chamber of the transwell inserts.
o Fill the lower chamber with serum-containing medium to act as a chemoattractant.
o Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

o After incubation, remove the non-invading cells from the upper surface of the membrane
with a cotton swab.

o Fix and stain the invading cells on the lower surface of the membrane with Crystal Violet.

o Count the number of stained cells in several microscopic fields to determine the extent of
invasion.

o Calculate the percent inhibition of invasion for each compound concentration.[9][10]

Visualizations
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Caption: Inhibition of APN-Mediated Tumor Progression by Leucine Ureido Derivatives.
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Caption: Experimental Workflow for HUVEC Tube Formation Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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